An In-depth Technical Guide to 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: A Scaffold of Pharmaceutical Interest
An In-depth Technical Guide to 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: A Scaffold of Pharmaceutical Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features allow for diverse functionalization, leading to a wide array of pharmacological activities. This guide focuses on a specific derivative, 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, providing a comprehensive overview of its chemical identity, potential synthetic routes, and prospective applications in the realm of drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, by examining related structures, we can infer its properties and potential significance.
Physicochemical Properties and Molecular Identity
A precise understanding of a compound's physicochemical properties is fundamental to any drug development program. For 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, the foundational molecular details are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | Inferred from CAS Number 27036-90-4 |
| Molecular Weight | 136.15 g/mol | Inferred from CAS Number 27036-90-4 |
| CAS Number | 27036-90-4 | Commercial Supplier Data |
| Canonical SMILES | CC1=C(C#N)CCC(=O)N1 | Inferred from structure |
| IUPAC Name | 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
| Melting Point | Not available in public literature | |
| Solubility | Not available in public literature |
Synthesis and Chemical Elucidation
While a specific, detailed experimental protocol for the synthesis of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is not readily found in peer-reviewed literature, a plausible synthetic strategy can be extrapolated from established methods for analogous tetrahydropyridine derivatives. One common and effective approach involves a multicomponent reaction, which offers the advantage of efficiency and atom economy.
Postulated Synthetic Pathway
A likely route to synthesize the title compound would be a variation of the Hantzsch pyridine synthesis or a related multicomponent condensation reaction. A potential protocol, inspired by the synthesis of similar 6-oxo-tetrahydropyridine-3-carbonitriles, is outlined below. This should be considered a theoretical framework requiring experimental validation.
Disclaimer: The following protocol is a proposed synthetic route and has not been experimentally validated for this specific compound. It is intended for informational purposes for qualified researchers.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.
Materials:
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Ethyl acetoacetate
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Cyanoacetamide
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Formaldehyde (or a suitable equivalent like paraformaldehyde)
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Ammonium acetate or a suitable base catalyst
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Ethanol or another suitable solvent
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Hydrochloric acid (for workup)
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
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Addition of Reagents: To the stirred solution, add formaldehyde (1 equivalent) and a catalytic amount of ammonium acetate. The use of a catalyst is crucial for promoting the condensation reactions.
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Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). The reaction time will need to be optimized, but a starting point of several hours is reasonable.
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
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Purification: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or purification by column chromatography on silica gel can be employed to obtain the pure 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.
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Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Rationale Behind Experimental Choices
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Multicomponent Reaction: This approach is chosen for its efficiency, combining multiple synthetic steps into a single operation, which saves time, resources, and reduces waste.
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Choice of Starting Materials: Ethyl acetoacetate provides the C2-methyl group and part of the pyridine ring backbone. Cyanoacetamide provides the nitrile group and the remaining atoms for the heterocyclic ring. Formaldehyde acts as the carbon source for the C4 position.
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Catalyst: Ammonium acetate serves as a source of ammonia and a mild base to catalyze the condensation and cyclization steps.
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Solvent: Ethanol is a common and effective solvent for this type of reaction, as it can dissolve the reactants and facilitate the reaction at reflux temperature.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile.
Potential Applications in Drug Discovery
The tetrahydropyridine scaffold is a cornerstone in the development of novel therapeutics due to its wide range of biological activities.[1] While direct biological data for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is scarce, the activities of structurally related compounds provide valuable insights into its potential applications.
Anticancer Potential
Numerous derivatives of pyridones and their partially saturated analogs have demonstrated significant anticancer properties. For instance, various 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[2] The mechanism of action for these compounds often involves the inhibition of key cellular signaling pathways that are dysregulated in cancer.
Kinase Inhibition
The 2-oxo-pyridine-3-carbonitrile scaffold has been identified as a promising starting point for the development of kinase inhibitors. Specifically, derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been shown to be potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[3] Given the structural similarities, it is plausible that 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile could serve as a foundational structure for developing novel kinase inhibitors.
Other Potential Therapeutic Areas
The broader class of tetrahydropyridine derivatives has been associated with a wide range of biological activities, including:
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Antimicrobial and Antifungal Activity: Various substituted tetrahydropyrimidines have shown promising activity against bacteria and fungi.[4][5]
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Antioxidant Properties: The heterocyclic ring system can be modified to incorporate functionalities that impart antioxidant activity.[4]
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Neurotropic Effects: Some six-membered lactams, a class to which the title compound belongs, are of interest for their potential as neurotropic drugs.[6]
Visualizing a Potential Mechanism of Action: Kinase Inhibition
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile represents a molecule of significant interest within the field of medicinal chemistry. While comprehensive data on this specific compound is limited, its structural relationship to a class of molecules with proven and diverse biological activities, including anticancer and kinase inhibitory effects, underscores its potential as a valuable scaffold for future drug discovery efforts. The proposed synthetic route provides a logical starting point for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile. As the demand for novel therapeutics continues to grow, the exploration of such promising, yet under-investigated, chemical entities will be crucial for the advancement of medicine.
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